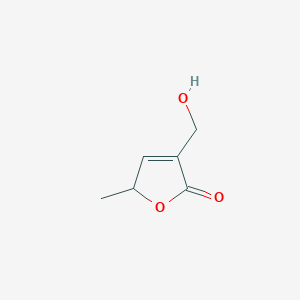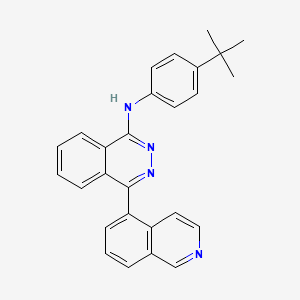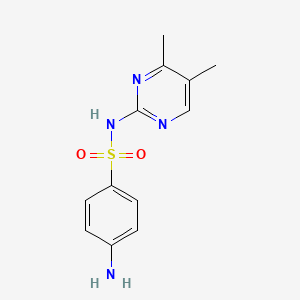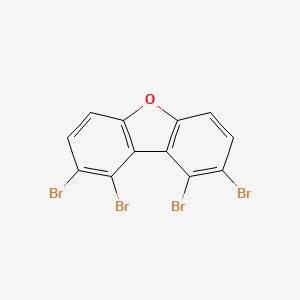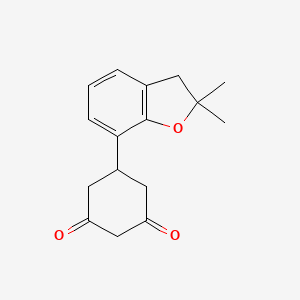
5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione is a complex organic compound featuring a benzofuran moiety fused with a cyclohexane-1,3-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione typically involves the following steps:
Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: This intermediate can be synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Cyclohexane-1,3-dione Derivative Formation: The cyclohexane-1,3-dione moiety can be introduced via a reaction with appropriate diketone precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the cyclohexane-1,3-dione moiety.
Cyclohexane-1,3-dione: Lacks the benzofuran structure but contains the diketone functionality.
Uniqueness
5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione is unique due to the combination of the benzofuran and cyclohexane-1,3-dione structures, which imparts distinct chemical and biological properties
特性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
5-(2,2-dimethyl-3H-1-benzofuran-7-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H18O3/c1-16(2)9-10-4-3-5-14(15(10)19-16)11-6-12(17)8-13(18)7-11/h3-5,11H,6-9H2,1-2H3 |
InChIキー |
XDMPJBWCNQEYPP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(O1)C(=CC=C2)C3CC(=O)CC(=O)C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



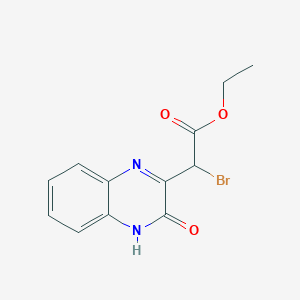
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
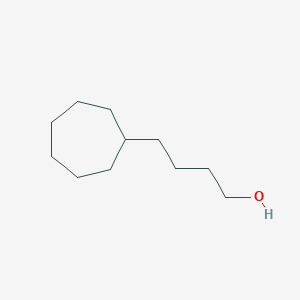
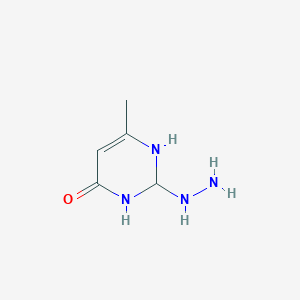
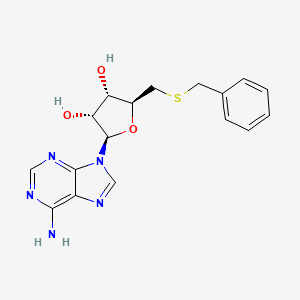
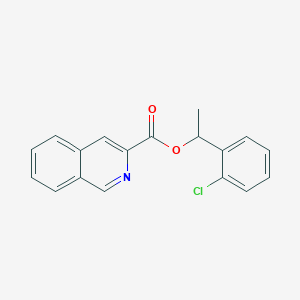
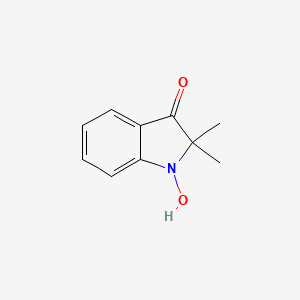
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
